R-Alpine-Hydride

Asymmetric Synthesis Diastereoselective Reduction Chiral Alcohol Synthesis

Achieving remote 1,5- and 1,6-diastereocontrol in acyclic hydroxy ketones often fails with achiral hydrides like NaBH₄ or LAH. R-Alpine-Hydride solves this via chelation-driven mechanism: • 7:1 to 10:1 anti:syn for δ-hydroxy ketones; 12:1 for ε-hydroxy ketones. • Eliminates chiral auxiliaries, reducing step count and improving yield. • Supplied as standardized 0.5 M THF solution with [α]20/D -8.5° for QC verification. Standardized solution ensures batch-to-batch reproducibility for GMP intermediate production.

Molecular Formula C18H31BLi
Molecular Weight 265.2 g/mol
CAS No. 64081-12-5
Cat. No. B1613620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Alpine-Hydride
CAS64081-12-5
Molecular FormulaC18H31BLi
Molecular Weight265.2 g/mol
Structural Identifiers
SMILES[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
InChIInChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m1./s1
InChIKeyMYYWMZXHGVQUHN-UJMFPOEGSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-Alpine-Hydride (CAS 64081-12-5) as a Chiral Borohydride Reducing Agent for Asymmetric Ketone Reduction


R-Alpine-Hydride (CAS 64081-12-5), chemically designated as lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride, is a chiral organoborane reagent prepared from (+)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN) . Supplied commercially as a 0.5 M solution in tetrahydrofuran with a density of 0.919 g/mL at 25 °C, this reagent is structurally characterized by a rigid bicyclic 9-BBN framework bearing a chiral isopinocampheyl moiety derived from the terpene precursor, endowing it with well-defined steric and stereochemical properties for asymmetric hydride transfer reactions [1].

Why Generic Hydride Reducing Agents Cannot Substitute for R-Alpine-Hydride in Stereodefined Synthesis


The procurement value of R-Alpine-Hydride resides in its unique capacity to enforce remote diastereocontrol (1,5- and 1,6-induction) in acyclic hydroxy ketone systems, a capability that achiral reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LAH), and diisobutylaluminum hydride (DIBAL-H) lack entirely. Furthermore, among chiral hydride reagents, R-Alpine-Hydride exhibits a distinct chelation-driven stereochemical outcome that differs mechanistically and stereochemically from purely steric-based reagents such as L-Selectride® (lithium tri-sec-butylborohydride) and other Alpine-family reagents including R-Alpine-Borane®. The experimental evidence presented below demonstrates that substitution with a generic or alternative chiral hydride would result in either complete loss of stereocontrol or an inverted diastereomeric outcome, directly compromising product purity and downstream synthetic yield [1]. The quantitative comparisons in Section 3 provide the empirical justification for specifying R-Alpine-Hydride over seemingly interchangeable alternatives.

Quantitative Differentiation Evidence for R-Alpine-Hydride: Comparative Data Against Achiral and Chiral Reducing Agents


Superior Remote 1,5-Anti Diastereoselectivity in δ-Hydroxy Ketone Reduction: R-Alpine-Hydride vs. L-Selectride

In the stereoselective reduction of acyclic δ-hydroxy ketone 3a, a systematic comparison of multiple reducing agents was conducted. R-Alpine-Hydride provided an anti:syn ratio of 7:1 under identical conditions in CH₂Cl₂, while L-Selectride (lithium tri-sec-butylborohydride), a widely used bulky achiral hydride, exhibited markedly lower stereoselectivity [1]. The observed anti-selectivity is attributed to a bicyclic metal-chelate transition state unique to R-Alpine-Hydride, wherein the lithium counterion coordinates to both the carbonyl oxygen and the remote hydroxyl group, pre-organizing the substrate for facial hydride delivery [2]. This chelation mechanism is unavailable to L-Selectride due to its non-coordinating trialkylborohydride structure.

Asymmetric Synthesis Diastereoselective Reduction Chiral Alcohol Synthesis

Enhanced 1,5-Anti Diastereoselectivity with Substrate Variation: R-Alpine-Hydride Achieves 10:1 anti:syn Ratio

Extension of the δ-hydroxy ketone reduction study to a structurally related substrate (3b) revealed that R-Alpine-Hydride achieves an impressive anti:syn ratio of 10:1 in CH₂Cl₂ [1]. This performance is comparable to that obtained with zinc borohydride [Zn(BH₄)₂], which produced a 13:1 anti:syn ratio in the same study. However, Zn(BH₄)₂ is an achiral reagent that cannot effect absolute stereochemical induction in prochiral systems, whereas R-Alpine-Hydride simultaneously provides both relative (anti) and absolute stereocontrol due to its chiral isopinocampheyl framework. This dual stereodirecting capability distinguishes R-Alpine-Hydride from achiral chelating hydrides and from purely steric-based chiral reagents that lack the chelation-driven pre-organization essential for remote 1,n-induction [2].

Remote Stereocontrol Chelation-Controlled Reduction Polyketide Synthesis

Exceptional 1,6-Anti Diastereoselectivity in ε-Hydroxy Ketone Reduction: R-Alpine-Hydride Delivers 12:1 Selectivity

Reduction of acyclic ε-hydroxy ketone 3 with R-Alpine-Hydride in methylene chloride provided an anti:syn diastereomeric ratio of 12:1, demonstrating that the bicyclic chelation model extends effectively to 1,6-remote stereochemical relationships [1]. This level of remote diastereocontrol (12:1) is rare in acyclic systems and surpasses what can be achieved with achiral hydride reagents such as NaBH₄, which typically yields near-equimolar diastereomeric mixtures (anti:syn ≈ 1:1) in the absence of chelation-directing groups. The ability of R-Alpine-Hydride to enforce stereocontrol across a six-bond distance highlights the unique pre-organizational capacity of the lithium-boron chelate framework, a feature absent from both achiral hydrides and from alternative chiral reagents such as DIP-Chloride™, which operates via a different mechanistic paradigm (steric shielding) and shows variable performance with hydroxyl-containing substrates [2].

1,6-Asymmetric Induction Bicyclic Chelation Remote Stereocenter Generation

Mechanistic Requirement for Free Hydroxyl Group: R-Alpine-Hydride Stereoselectivity Depends Critically on Chelation Competence

Critical evidence for the chelation-driven mechanism of R-Alpine-Hydride comes from control experiments in which the hydroxyl group is protected or modified. Reduction of methoxy amino ketone 50 with R-Alpine-Hydride resulted in a diminished anti:syn ratio of only 4:1, compared to the 12:1 anti selectivity observed for the corresponding free hydroxy ketone substrate [1]. This sharp decline (from 12:1 to 4:1) upon O-methylation confirms that the exceptional remote stereocontrol exhibited by R-Alpine-Hydride requires a free hydroxyl group capable of coordinating to the lithium counterion within the bicyclic chelate transition state. In contrast, reagents such as L-Selectride and DIBAL-H, which do not rely on substrate-directed chelation, show no such hydroxyl-dependent enhancement in stereoselectivity [2].

Chelation Mechanism Substrate Scope Limitations Reduction Selectivity

Structural and Optical Purity Specification: R-Alpine-Hydride Derived from (+)-α-Pinene with Defined Optical Rotation

R-Alpine-Hydride is manufactured from enantiomerically pure (+)-α-pinene, ensuring batch-to-batch stereochemical consistency . The commercial 0.5 M solution in THF is characterized by a specific optical rotation of [α]20/D −8.5°, providing a quantifiable quality control metric for verifying reagent integrity upon receipt and over storage duration . This optical rotation specification is not available for generic or in-house prepared chiral hydride solutions and serves as a critical procurement specification for regulated environments (e.g., pharmaceutical GMP synthesis) where reagent identity and purity must be documented and verifiable. The defined concentration (0.5 M) and density (0.919 g/mL at 25 °C) further enable precise stoichiometric control in reaction setup .

Quality Control Chiral Purity Procurement Specification

Optimal Application Scenarios for R-Alpine-Hydride Based on Quantitative Differentiation Evidence


Stereoselective Reduction of δ-Hydroxy Ketones in Polyketide Natural Product Synthesis

Based on the demonstrated 7:1 to 10:1 anti:syn diastereoselectivity for δ-hydroxy ketone substrates (Section 3, Evidence Items 1 and 2), R-Alpine-Hydride is optimally deployed for establishing 1,5-remote stereochemical relationships in polyketide-derived intermediates [1]. In such syntheses (e.g., erythromycin, amphotericin, discodermolide fragments), the ability to set remote stereocenters without additional chiral auxiliaries or resolution steps directly reduces step count and improves overall yield. The chelation-driven mechanism ensures that the stereochemical outcome is predictable based on substrate stereochemistry, enabling rational synthetic planning.

1,6-Remote Stereocontrol in ε-Hydroxy Ketone Reduction for Macrolide Intermediate Preparation

The 12:1 anti:syn selectivity achieved with ε-hydroxy ketone substrates (Section 3, Evidence Item 3) positions R-Alpine-Hydride as a uniquely effective reagent for constructing 1,6-stereochemical relationships in macrolide and ionophore antibiotic synthesis [2]. Alternative reducing agents, including NaBH₄, L-Selectride, and DIBAL-H, fail to provide comparable levels of remote diastereocontrol in these acyclic systems. The high anti selectivity (12:1) corresponds to a diastereomeric purity of approximately 92%, substantially reducing or eliminating the need for diastereomer separation by preparative chromatography.

Quality-Controlled Asymmetric Reduction in Regulated Pharmaceutical Manufacturing

For GMP-compliant pharmaceutical intermediate production, the availability of R-Alpine-Hydride as a commercially standardized 0.5 M THF solution with defined optical rotation ([α]20/D −8.5°) provides a verifiable quality attribute that supports batch release and stability monitoring requirements (Section 3, Evidence Item 5) . This specification enables incoming QC verification and ongoing reagent integrity assessment, reducing the risk of batch failure due to degraded or improperly prepared chiral hydride solutions. This procurement advantage is absent for in-house prepared chiral hydride reagents where analytical certification is not available.

Substrate-Guided Selection: When to Prefer R-Alpine-Hydride Over DIP-Chloride™ or CBS Catalysts

The mechanistic requirement for a free hydroxyl group (Section 3, Evidence Item 4) defines the optimal substrate scope for R-Alpine-Hydride. For reductions of hydroxy ketones where chelation can be exploited, R-Alpine-Hydride provides superior remote diastereocontrol [3]. Conversely, for non-chelating prochiral ketones lacking directing groups, alternative chiral hydride reagents such as DIP-Chloride™ or oxazaborolidine (CBS) catalysts may offer comparable or higher enantioselectivity. This evidence-based guidance enables procurement decisions that match reagent selection to substrate structural features, avoiding the cost and inefficiency of screening multiple chiral hydrides for each new target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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